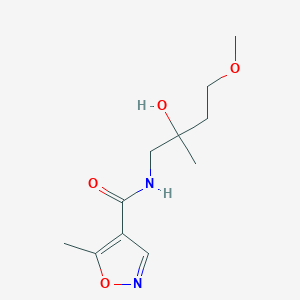

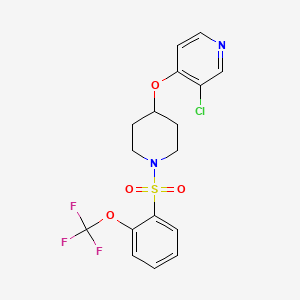

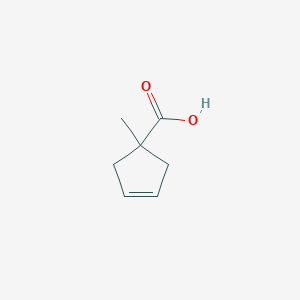

2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

科学的研究の応用

Structural and Spectroscopic Characterization

Structural and spectroscopic analyses of benzimidazole derivatives, including variations similar to 2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole, have been conducted to understand their molecular properties. Studies involve X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy, providing insights into their geometric structure, electronic configuration, and vibrational spectra. These compounds exhibit significant intermolecular interactions, such as hydrogen bonds and π-π interactions, influencing their molecular stability and electronic properties. This fundamental understanding supports their potential applications in materials science and pharmaceutical research (Saral, Özdamar, & Uçar, 2017).

Corrosion Inhibition

Research on benzimidazole derivatives also extends to their use as corrosion inhibitors for metals in aggressive environments. Studies demonstrate the effectiveness of these compounds in protecting carbon steel against corrosion, particularly in acidic solutions. Electrochemical assays, including electrochemical impedance spectroscopy and potentiodynamic polarization, reveal that benzimidazole derivatives act as mixed-type inhibitors, mitigating both anodic and cathodic corrosion processes. Their adsorption onto metal surfaces, obeying the Langmuir adsorption isotherm, suggests strong surface interaction and inhibition mechanisms (Rouifi et al., 2020).

Terahertz Spectroscopy Analysis

The differentiation between 2-(2-chlorophenyl)benzimidazole and its analogs has been explored using terahertz time-domain spectroscopy and density functional theory. This approach has uncovered distinct spectral fingerprints in the terahertz range, attributable to minor variations in molecular structure. Such spectral differences are linked to variations in van der Waals forces and dihedral angles within the crystal structure, emphasizing the sensitivity of terahertz spectroscopy in detecting subtle configurational changes. This application highlights the potential of terahertz spectroscopy in the quality control and structural analysis of pharmaceutical compounds (Song et al., 2018).

特性

IUPAC Name |

2-(2-chlorophenyl)-1-(2-ethoxyethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c1-2-21-12-11-20-16-10-6-5-9-15(16)19-17(20)13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOFHHCLYCDCGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-1-(2-ethoxyethyl)-1H-benzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3'-phenyl-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2635438.png)

![N-[(5-benzoylthiophen-2-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2635439.png)

![(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2635448.png)

![2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2635451.png)

![3-(1,3-Benzodioxole-5-carbonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2635452.png)